molecular formula C8H6F3NO B15245461 (NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine

(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine

Cat. No.: B15245461
M. Wt: 189.13 g/mol
InChI Key: XIWAFPYIEKQWQI-UUILKARUSA-N
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Description

(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is a chemical compound characterized by the presence of a trifluorophenyl group attached to an ethylidene moiety, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,5-trifluorophenylacetic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a condensation reagent, often in a polar organic solvent . The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted trifluorophenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the hydroxylamine group can participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its trifluorophenyl group provides enhanced stability and lipophilicity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H6F3NO/c1-4(12-13)5-2-7(10)8(11)3-6(5)9/h2-3,13H,1H3/b12-4+

InChI Key

XIWAFPYIEKQWQI-UUILKARUSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C=C1F)F)F

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1F)F)F

Origin of Product

United States

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